3-(Chloromethyl)-5-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole
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Overview
Description
3-(Chloromethyl)-5-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a chloromethyl group and a fluoro-methylphenyl group
Preparation Methods
The synthesis of 3-(Chloromethyl)-5-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a hydrazide with a chloromethyl ketone in the presence of a dehydrating agent. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, and the use of catalysts.
Chemical Reactions Analysis
3-(Chloromethyl)-5-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The fluoro-methylphenyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Chloromethyl)-5-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used as a probe in biochemical studies to understand the interactions of small molecules with biological targets.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-5-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
3-(Chloromethyl)-5-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole can be compared with other oxadiazole derivatives, such as:
3-(Chloromethyl)-5-(4-methylphenyl)-1,2,4-oxadiazole: Similar structure but lacks the fluoro group, which may affect its reactivity and biological activity.
3-(Chloromethyl)-5-(3-fluoro-phenyl)-1,2,4-oxadiazole: Similar structure but lacks the methyl group, which may influence its physical properties and applications.
Properties
Molecular Formula |
C10H8ClFN2O |
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Molecular Weight |
226.63 g/mol |
IUPAC Name |
3-(chloromethyl)-5-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C10H8ClFN2O/c1-6-2-3-7(4-8(6)12)10-13-9(5-11)14-15-10/h2-4H,5H2,1H3 |
InChI Key |
QWORMBRLZMRGRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=NO2)CCl)F |
Origin of Product |
United States |
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